![molecular formula C6H4BrN3 B129225 5-Bromo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 143329-58-2](/img/structure/B129225.png)
5-Bromo-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (C₆H₄BrN₃, MW: 198.02) is a nitrogen-rich heterocyclic compound featuring fused triazole and pyridine rings. The bromine atom at the 5-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Its structure enables interactions with biological targets, such as kinase enzymes, positioning it as a key scaffold in anticancer drug development . The compound’s synthetic versatility allows for further functionalization, enabling the creation of derivatives with tailored electronic and steric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-Bromo-[1,2,4]triazolo[1,5-A]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method also demonstrates good functional group tolerance and broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, particularly the microwave-mediated synthesis due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with azinium-N-imines and nitriles.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazolopyridines .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-[1,2,4]triazolo[1,5-A]pyridine has been investigated for its potential therapeutic applications:
- Enzyme Inhibition:
- Bioactivity:
Material Sciences
In material sciences, this compound is utilized for developing new materials with unique properties due to its heterocyclic structure . Its applications include:
- Serving as a building block for synthesizing more complex molecular architectures.
- Potential use in creating advanced polymers or coatings that leverage its chemical properties.
Case Studies
Case Study 1: JAK Inhibitors Development
A study focused on optimizing selective JAK2 inhibitors highlighted the effectiveness of triazolo[1,5-A]pyridine derivatives in reducing immune suppression risks associated with JAK3 inhibition. The research demonstrated that modifications to the triazolo core could enhance selectivity and potency against target enzymes .
Case Study 2: Cancer Therapeutics
Research documented in patents has indicated that compounds similar to this compound can inhibit AXL receptor tyrosine kinase function. This inhibition is crucial for developing treatments for various proliferative conditions like cancer . The therapeutic efficacy was evaluated through in vitro and in vivo studies demonstrating significant tumor growth inhibition.
Data Table: Comparison of Synthesis Methods
Synthesis Method | Yield (%) | Eco-Friendliness | Complexity Level |
---|---|---|---|
Microwave-mediated synthesis | 80-90 | High | Low |
Traditional multi-step synthesis | 60-75 | Moderate | High |
Mechanism of Action
The mechanism of action of 5-Bromo-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Bromine Substitution Patterns
The position of bromine substitution significantly impacts chemical reactivity and biological activity. Key analogs include:
Key Findings :
- 5-Bromo derivatives exhibit superior biological activity due to optimal spatial alignment with enzyme active sites, as seen in kinase inhibition studies .
- 6-Bromo analogs show reduced bioactivity, likely due to steric hindrance or electronic effects .
- Dibrominated compounds (e.g., 2,5-dibromo) are valuable in palladium-catalyzed cross-coupling reactions but may face toxicity challenges .
Functionalized Derivatives
Functional groups appended to the triazolopyridine core modulate properties:
Key Findings :
- Amino-substituted derivatives (e.g., 5-bromo-2-amine) demonstrate antioxidant properties, with 40% inhibition of reactive oxygen species (ROS) formation .
- Amide-functionalized analogs broaden pharmacological utility by enabling interactions with hydrophobic enzyme pockets .
Reactivity Comparison
Pharmaceuticals
- 5-Bromo-triazolopyridines inhibit DNA-dependent protein kinases (DNA-PK) and JAK1 enzymes, critical in cancer therapy .
- 7-Bromo analogs are under investigation for TGF-β receptor inhibition .
Agrochemicals
- Triazolopyridine sulfonamides (e.g., 5,7-dimethyl derivatives) are herbicidal, targeting acetolactate synthase (ALS) . Bromine substitution enhances soil persistence and target affinity compared to non-halogenated analogs .
Biological Activity
5-Bromo-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a bromine atom at the 5-position of the triazole ring, which influences its chemical reactivity and biological activity. The following sections detail its synthesis, biological mechanisms, and specific case studies highlighting its efficacy in various biological contexts.
Synthesis
The synthesis of this compound can be achieved through several methods, including microwave-mediated reactions that are eco-friendly and efficient. For instance, a catalyst-free method involving enaminonitriles and benzohydrazides has been reported to yield this compound with good functional group tolerance and high yields .
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : It has been shown to inhibit various cancer cell lines by targeting specific signaling pathways.
- Antimicrobial Properties : The compound exhibits selective activity against certain pathogens.
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in disease processes.
The mechanism of action for this compound involves interaction with molecular targets such as receptor tyrosine kinases. For example, it has been identified as an inhibitor of AXL receptor tyrosine kinase function, which is implicated in cancer progression . Additionally, its triazolopyridine core allows it to inhibit enzymes like JAK1 and JAK2 that are crucial in various signaling pathways.
Anticancer Activity
Research indicates that derivatives of triazolo compounds exhibit significant inhibitory effects on the ERK signaling pathway. A study demonstrated that certain derivatives induced apoptosis in cancer cells by regulating cell cycle-related proteins. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound H12 | MGC-803 | 3.91 | Induces apoptosis via ERK pathway inhibition |
Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibitor |
These findings suggest that this compound and its derivatives can be developed as potential anticancer agents targeting multiple pathways involved in tumor growth and survival .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-[1,2,4]triazolo[1,5-a]pyridine, and how do they differ in efficiency?
The synthesis of triazolopyridine derivatives typically involves oxidative cyclization of precursors such as N-(2-pyridyl)amidines or aminoguanidines. For 5-bromo derivatives, a common method is the oxidative cyclization of brominated amidines using reagents like NaOCl, Pb(OAc)₄, or MnO₂ . Metal-free approaches, such as iodine/KI-mediated cyclization, have also been reported, offering improved environmental compatibility but requiring precise stoichiometric control . Efficiency varies: Pb(OAc)₄-based methods achieve high yields (>80%) but involve toxic reagents, while iodine/KI methods are safer but may require longer reaction times .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation relies on a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : Distinct signals for the triazole ring protons (δ 8.2–9.0 ppm) and pyridine protons (δ 7.5–8.5 ppm) confirm core structure .
- Mass spectrometry : Molecular ion peaks at m/z 198.02 (C₆H₄BrN₃) verify molecular weight .
- X-ray crystallography : Resolves halogen positioning (e.g., bromine at the 5-position) and confirms planarity of the fused ring system .
Q. What safety protocols are critical when handling this compound?
Key safety measures include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr).
- Storage : Conflicting recommendations exist: short-term storage at -4°C (1–2 weeks) vs. 2–8°C . For long-term stability, -20°C is preferred .
- Waste disposal : Classify as hazardous organic waste and use certified disposal services .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at 5 vs. 7) affect the biological activity of triazolopyridines?
Bromine positioning significantly impacts bioactivity. For example:
- 5-Bromo derivatives : Exhibit JAK1/2 inhibition (IC₅₀ < 100 nM) due to optimal halogen bonding with kinase active sites .
- 7-Bromo analogs : Show reduced potency in enzyme assays but higher solubility, making them preferable for in vivo pharmacokinetic studies .
- Structure-activity relationship (SAR) : Substituents at the 2-position (e.g., amino groups) enhance antioxidant activity by 30–40% compared to unmodified derivatives .
Q. What methodological challenges arise in optimizing regioselectivity during triazolopyridine synthesis?
Common challenges include:
- Byproduct formation : Competing pathways (e.g., N–N vs. N–S bond formation) require careful control of oxidants (e.g., PhI(OAc)₂ vs. I₂) .
- Catalyst limitations : Transition-metal catalysts (e.g., CuBr) may coordinate with products, complicating purification .
- Substrate scope : Electron-deficient precursors (e.g., nitriles) favor cyclization, while bulky substituents hinder reactivity .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility)?
Discrepancies in literature data (e.g., melting points ranging from 145–150°C vs. unreported values ) necessitate:
- Experimental replication : Validate using differential scanning calorimetry (DSC).
- Batch-to-batch variability : Source compounds from multiple suppliers and compare certificates of analysis (CoA) .
- Standardized protocols : Adopt consistent methods (e.g., HPLC purity >98%) to ensure comparability .
Q. Methodological Case Studies
Designing an experiment to evaluate the antioxidant activity of 5-bromo-triazolopyridines:
- Model system : Induce oxidative stress in erythrocytes using H₂O₂ and measure thiobarbituric acid-reactive substances (TBARS) .
- Dose-response analysis : Test compounds at 10–100 µM, with ionol (40.16% inhibition) as a positive control .
- Mechanistic insight : Use electron paramagnetic resonance (EPR) to quantify radical scavenging capacity .
Overcoming low yields in metal-free syntheses:
- Microwave-assisted reactions : Reduce time from 24 hours to 30 minutes while maintaining yields >75% .
- Solvent optimization : Replace ethanol with DMF to enhance solubility of brominated precursors .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
5-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRKHVUBTUHSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438533 | |
Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143329-58-2 | |
Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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